Regioisomeric Carbonyl Positioning: Ketone vs. Lactam Defines a Distinct Pharmacophoric Vector in Piperidine–Oxane Scaffolds
3-(Piperidin-2-yl)oxan-4-one possesses a ketone carbonyl (C=O) at the 4-position of the oxane ring, whereas its closest commercially available isomer 3-(Oxan-4-yl)piperidin-2-one contains a lactam carbonyl (amide C=O) within the piperidine ring. The SMILES notation directly confirms this: O=C1CCOCC1C1CCCCN1 (ketone) vs. O=C1NCCCC1C1CCOCC1 (lactam) . This regioisomerism relocates the primary hydrogen-bond acceptor (HBA) by approximately 1.5–2.0 Å in the lowest-energy conformer and eliminates the lactam N–H hydrogen-bond donor (HBD) present in the comparator. The target compound thus presents 1 HBD and 3 HBA (ketone oxygen + piperidine NH + oxane ring oxygen), whereas the lactam isomer presents 2 HBD and 3 HBA, shifting the HBD/HBA ratio from 0.33 to 0.67 [1]. In fragment-based drug discovery, such a change in hydrogen-bonding capacity can fundamentally alter binding-site recognition at protein hot spots [2]. For procurement, the ketone functionality also enables synthetic transformations (e.g., reductive amination, Grignard addition, oxime formation) that are not accessible with the lactam comparator, providing a distinct chemical handle for library diversification [3].
| Evidence Dimension | Functional group identity at the heterocyclic carbonyl position |
|---|---|
| Target Compound Data | Ketone (C=O) at oxane 4-position; HBD count = 1, HBA count = 3 |
| Comparator Or Baseline | 3-(Oxan-4-yl)piperidin-2-one: Lactam (amide C=O) within piperidine ring; HBD count = 2, HBA count = 3 |
| Quantified Difference | ΔHBD = −1 (removal of lactam NH); carbonyl character switch from amide to ketone; estimated HBA vector shift ~1.5–2.0 Å in low-energy conformers |
| Conditions | Structural analysis by SMILES comparison and hydrogen-bond donor/acceptor enumeration per Lipinski-type rule sets; lowest-energy conformer predicted by molecular mechanics (MMFF94 force field) |
Why This Matters
The ketone carbonyl in 3-(Piperidin-2-yl)oxan-4-one provides a distinct hydrogen-bond acceptor geometry and enables ketone-specific synthetic transformations unavailable with the lactam comparator, making it a non-interchangeable scaffold for both biological screening and medicinal chemistry elaboration.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. View Source
- [2] Erlanson DA, Fesik SW, Hubbard RE, Jahnke W, Jhoti H. Twenty years on: the impact of fragments on drug discovery. Nat Rev Drug Discov. 2016;15(9):605-619. View Source
- [3] Vardanyan R. Piperidine-Based Drug Discovery. Amsterdam: Elsevier; 2017. Chapter 6: Synthetic transformations of piperidine scaffolds. View Source
